2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
Description
This compound (CAS: 1226453-26-4) is a substituted imidazole derivative with a molecular formula of C₂₆H₂₃F₂N₃O₃S and a molecular weight of 495.5 g/mol . Its structure features:
- A difluoromethoxy group (-OCF₂H) at the 4-position of the phenyl ring attached to the imidazole nitrogen.
- A p-tolyl group (methyl-substituted phenyl) at the 5-position of the imidazole core.
- A thioacetamide linker connecting the imidazole to an N-phenyl group.
Properties
IUPAC Name |
2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2N3O2S/c1-17-7-9-18(10-8-17)22-15-28-25(33-16-23(31)29-19-5-3-2-4-6-19)30(22)20-11-13-21(14-12-20)32-24(26)27/h2-15,24H,16H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFRNZYPBHGSKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide, also known by its IUPAC name, exhibits significant biological activity that has been explored in various research contexts. This article provides a detailed overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C22H18F2N4O2S2
- Molecular Weight : 472.53 g/mol
- Purity : Typically 95% .
The compound features an imidazole ring, which is known for its biological relevance, particularly in medicinal chemistry. The presence of difluoromethoxy and phenyl groups contributes to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that imidazole derivatives can act as inhibitors of various enzymes and receptors involved in disease processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune suppression and cancer progression .
- Antimicrobial Activity : Initial evaluations suggest that derivatives of imidazole exhibit varying degrees of antibacterial and antifungal activities. The compound's structure allows it to interact with microbial targets effectively .
Antimicrobial Activity
A comparative study on related compounds demonstrated that the imidazole derivatives exhibited potent antifungal activity compared to their antibacterial properties. The following table summarizes the biological activity data for similar compounds:
| Compound Name | Antifungal Activity | Antibacterial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | High | Moderate | Low |
| Compound B | Moderate | High | Moderate |
| This compound | High | Low | Moderate |
Case Studies
Several studies have evaluated the biological effects of similar imidazole derivatives:
- Study on Antifungal Activity : A study highlighted the superior antifungal properties of imidazole derivatives over their anticancer and antibacterial counterparts. The compounds showed significant efficacy against various fungal strains, indicating their potential as antifungal agents .
- Cancer Research : Research focusing on the anticancer properties revealed that certain imidazole derivatives could induce apoptosis in cancer cells through enzyme inhibition pathways .
- Toxicity Assessments : Toxicity evaluations using Brine-Shrimp lethality assays indicated that while some derivatives were effective against pathogens, they also exhibited varying levels of toxicity, necessitating further investigation into their safety profiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazole Core
The imidazole scaffold is a common feature among analogues, but substitutions at the N1, C5, and thioacetamide positions significantly influence biological activity and physicochemical properties. Key comparisons include:
Table 1: Structural and Molecular Comparisons
Structure-Activity Relationship (SAR) Trends
Electron-Withdrawing Groups (e.g., -OCF₂H, -Cl, -Br) : Enhance binding to hydrophobic enzyme pockets but may reduce oral bioavailability.
Heterocyclic Modifications (e.g., thiazole) : Improve metabolic stability and target selectivity.
Aliphatic Chains (e.g., allyl, methoxyethyl) : Balance lipophilicity and solubility, critical for CNS penetration or renal clearance.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Condensation of 4-(difluoromethoxy)aniline with p-tolyl-substituted aldehydes in acetic acid under reflux to form the imidazole core .
- Step 2 : Thioacetylation using thioglycolic acid derivatives in the presence of coupling agents (e.g., DCC/DMAP) in anhydrous dichloromethane .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water .
- Key Variables :
- Solvent polarity (e.g., toluene vs. DMF) affects reaction rates .
- Catalysts (e.g., NaIO₄ for oxidation steps) improve regioselectivity .
Q. How can structural purity and identity be confirmed for this compound?
- Analytical Workflow :
- Elemental Analysis : Verify C, H, N, S content (±0.3% deviation from theoretical values) .
- Spectroscopy :
- IR : Confirm S-H (2550 cm⁻¹) and amide C=O (1680 cm⁻¹) stretches .
- ¹H/¹³C NMR : Assign peaks for difluoromethoxy (-OCF₂H, δ ~6.8 ppm) and p-tolyl methyl (δ 2.3 ppm) groups .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion [M+H]⁺ .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
- Case Study : Conflicting IC₅₀ values in kinase inhibition assays.
- Approach :
- Replicate experiments under standardized conditions (e.g., ATP concentration, pH) .
- Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding kinetics .
- Data Reconciliation : Statistical meta-analysis to identify outliers and adjust for batch effects .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic profile?
- SAR Design :
- Substituent Variation : Replace p-tolyl with electron-deficient aryl groups (e.g., 4-fluorophenyl) to enhance metabolic stability .
- Backbone Modifications : Introduce methylene spacers between the imidazole and thioacetamide moieties to reduce cytotoxicity .
- In Silico Tools :
- Molecular docking (AutoDock Vina) to predict interactions with CYP450 isoforms .
- QSAR models to correlate logP with bioavailability .
Q. What in vivo models are appropriate for evaluating this compound’s therapeutic potential?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
